molecular formula C26H25N3O5 B11007979 N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11007979
M. Wt: 459.5 g/mol
InChI Key: CUCIUZXAHOMHSL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a 4-oxoquinazoline core substituted with 6,7-dimethoxy groups, a propanamide linker, and a 4-(benzyloxy)phenyl moiety at the terminal amide nitrogen. Its molecular formula is C₂₆H₂₅N₃O₅, with a molecular weight of 459.5 g/mol . The 4-oxoquinazoline scaffold is known for its role in medicinal chemistry, particularly in targeting enzymes like histone deacetylases (HDACs) .

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C26H25N3O5/c1-32-23-14-21-22(15-24(23)33-2)27-17-29(26(21)31)13-12-25(30)28-19-8-10-20(11-9-19)34-16-18-6-4-3-5-7-18/h3-11,14-15,17H,12-13,16H2,1-2H3,(H,28,30)

InChI Key

CUCIUZXAHOMHSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the quinazolinone core: The quinazolinone core is synthesized by reacting 2-aminobenzoic acid with dimethoxyaniline in the presence of a dehydrating agent such as phosphorus oxychloride to form 6,7-dimethoxyquinazolin-4-one.

    Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the quinazolinone core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted benzyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in disease pathways, such as kinases and proteases.

    Modulation of signaling pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

    Binding to receptors: The compound may bind to specific receptors on the cell surface, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can be contextualized against analogous 4-oxoquinazoline derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and inferred bioactivity:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C₂₆H₂₅N₃O₅ 459.5 6,7-dimethoxy, 4-(benzyloxy)phenyl
N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide C₂₄H₂₃N₃O₄ 417.5 6,7-dimethoxy, benzyl
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide C₂₁H₂₃N₃O₆ 413.4 6,7-dimethoxy, 2,4-dimethoxyphenyl
N-[(4-methylphenyl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₁₉H₁₉N₃O₂ 321.4 No methoxy on quinazoline, 4-methylbenzyl
N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide C₂₀H₁₉N₃O₆ 397.4 6,7-dimethoxy, 1,3-benzodioxol-5-yl

Key Observations:

Role of Methoxy Groups: The 6,7-dimethoxy substitution on the quinazoline ring (present in the target compound and others in Table 1) is associated with enhanced electron density, which may improve interactions with enzyme active sites, such as HDACs .

Impact of N-Substituents: The 4-(benzyloxy)phenyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler benzyl group in . This may influence membrane permeability or metabolic stability. Substitution with 2,4-dimethoxyphenyl (as in ) increases polarity, which could enhance aqueous solubility but reduce cell penetration.

Biological Activity Inference: Compounds with the 4-oxoquinazoline scaffold, such as those in , are reported as HDAC inhibitors. The propanamide linker in the target compound differs from the propenamide (α,β-unsaturated amide) in HDAC inhibitors like vorinostat, which may reduce metal-binding capacity critical for HDAC inhibition . Antioxidant activity is unlikely for the target compound, as it lacks hydroxamic acid or phenolic groups prevalent in antioxidants like butylated hydroxyanisole (BHA) .

Physicochemical Properties :

  • The higher molecular weight and lipophilic benzyloxy group in the target compound (459.5 g/mol) compared to derivatives like (397.4 g/mol) suggest differences in pharmacokinetic profiles, such as longer half-life but slower renal clearance.

Biological Activity

N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its mechanism of action.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against several human cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in breast cancer (MDA-MB-231 and MCF-7), cervical (HeLa), and ovarian (A2780) cancer cell lines.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
MDA-MB-2310.50
MCF-70.62
HeLa0.75
A27801.08

These values indicate that the compound exhibits significant cytotoxicity, with lower IC50 values suggesting higher potency against these cancer cell lines .

The mechanism by which this compound exerts its biological effects appears to involve the stabilization of G-quadruplex (G4) structures in DNA. G4 structures are non-canonical nucleic acid configurations that can regulate gene expression and are considered potential targets for anticancer therapies. Studies utilizing fluorescence resonance energy transfer (FRET), circular dichroism, and native mass spectrometry have confirmed the compound's ability to bind and stabilize these structures .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications to the quinazoline skeleton significantly influence biological activity. For instance, compounds with additional dimethylaminopropyl side chains displayed enhanced antiproliferative effects compared to their analogs lacking such substitutions. This suggests that specific structural features are critical for maximizing the therapeutic potential of quinazoline derivatives .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies typically involve tumor-bearing mice treated with varying doses of the compound to evaluate tumor size reduction and overall survival rates. Preliminary results indicate a dose-dependent reduction in tumor volume, supporting the compound's potential as an effective anticancer agent.

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